8-Bromoguanosine-13C2,15N is a chemically modified nucleoside derived from guanosine, featuring a bromine atom at the 8-position of the purine ring. This compound is notable for its isotopic labeling, which includes two carbon-13 and one nitrogen-15 atoms. It is primarily utilized in biochemical research as an intermediate in the synthesis of other nucleoside derivatives, particularly 8-Aminoguanosine-13C2,15N, which serves as a potent inhibitor of purine nucleoside phosphorylase .
The synthesis of 8-Bromoguanosine-13C2,15N typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis of the synthesized compound .
8-Bromoguanosine-13C2,15N has a molecular formula of and a molecular weight of approximately 365.115 g/mol . The structure features:
The compound exhibits a melting point greater than 200°C (decomposes) and shows slight solubility in DMSO and methanol when heated .
8-Bromoguanosine-13C2,15N participates in various chemical reactions typical of nucleoside analogs:
The reactivity of 8-Bromoguanosine is influenced by the presence of the bromine atom, which can facilitate nucleophilic substitution reactions. Additionally, its isotopic labeling allows for tracking in biochemical assays .
The mechanism of action for compounds like 8-Bromoguanosine-13C2,15N typically involves their incorporation into RNA or DNA during replication or transcription processes. This incorporation can lead to altered base pairing properties or structural conformations within nucleic acid structures.
Research indicates that 8-bromoguanosine residues can promote the formation of Z-RNA structures under specific conditions, which may have implications for understanding RNA functionality and stability .
8-Bromoguanosine-13C2,15N finds applications primarily in scientific research:
T7 RNA Polymerase-Mediated Transcription serves as the primary enzymatic method for incorporating isotopically labeled purine derivatives into RNA sequences. This approach utilizes 8-Bromoguanosine-¹³C₂,¹⁵N-5'-triphosphate as a substrate during in vitro transcription. The triphosphate form is efficiently recognized by T7 RNA polymerase, which incorporates the labeled analog into elongating RNA chains opposite cytidine residues in DNA templates. A significant advantage of this method is its capacity to produce milligram quantities of RNA oligonucleotides (20-150 nt) with site-specific isotopic labels. However, transcriptional fidelity requires optimization to minimize non-templated nucleotide additions, particularly at the 3'-terminus, which can be mitigated through template engineering and modified nucleotides [2] [6].
Ribozyme-Enabled Termination Control ensures precise ends for enzymatic incorporation. The hammerhead (HH) ribozyme sequence incorporated upstream of the target sequence enables self-cleavage to generate homogeneous 5'-ends, while the hepatitis delta virus (HDV) ribozyme downstream controls 3'-end homogeneity. This strategy is crucial for producing RNA fragments with terminal 8-Bromoguanosine-¹³C₂,¹⁵N suitable for segmental ligation approaches in larger RNA constructs. The HH ribozyme specifically cleaves after GUC sequences, generating a 5'-hydroxyl group on the target RNA, whereas the HDV ribozyme creates a 2',3'-cyclic phosphate terminus [2] [7].
Chemo-Enzymatic Nucleotide Synthesis enables efficient production of the triphosphate precursor. This hybrid approach combines chemical synthesis of site-specifically labeled nucleobases (e.g., ¹³C₂,¹⁵N-guanine) with enzymatic phosphorylation and ribosylation. The labeled guanine is enzymatically coupled to ¹³C-ribose using purine nucleoside phosphorylase, followed by sequential kinase reactions to yield the triphosphate form. Compared to uniform isotopic labeling methods, this strategy achieves >80% yield with superior isotopic purity and minimal ¹³C-¹³C coupling, making it ideal for advanced NMR applications like TROSY-based experiments on large RNAs [7].
Table 1: Enzymatic Methods for Isotope Incorporation
Method | Isotope Incorporation Efficiency | Key Advantages | Product Length Limitations |
---|---|---|---|
T7 Transcription | High (>80% incorporation efficiency) | Milligram-scale RNA production | Optimal for 20-150 nt sequences |
Ribozyme Processing | >95% end homogeneity | Precise terminal positioning | Sequence constraints (e.g., 3'-GUC for HH) |
Chemo-Enzymatic Nucleotide Synthesis | >80% yield | Isolated two-spin systems, minimal scrambling | Requires multi-step purification |
Phosphoramidite Chemistry enables atomic precision in isotope placement within 8-Bromoguanosine. This solid-phase synthesis approach utilizes 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite building blocks, where isotopes are pre-incorporated into either the purine ring or ribose moiety before chemical synthesis. The bromine atom at the C8 position enhances electrophilic susceptibility, facilitating post-synthetic modifications. However, the method faces yield limitations (>50% reduction per coupling step), making it impractical for oligonucleotides exceeding 50 nucleotides. Recent advances using accelerated coupling cycles and optimized protecting groups (e.g., tert-butyldimethylsilyl for ribose 2'-OH) have improved yields to ~98% per step for shorter sequences [5] [6].
Regioselective Bromination of pre-labeled guanosine precursors provides an efficient route to 8-Bromoguanosine-¹³C₂,¹⁵N. Guanosine-¹³C₂,¹⁵N undergoes electrophilic bromination using bromine in acetic acid or N-bromosuccinimide in DMF, selectively targeting the C8 position due to the electron-rich imidazole ring. The reaction proceeds via an addition-elimination mechanism, with isotopic enrichment at N7, C8, and N9 positions significantly influencing reaction kinetics and regioselectivity. ¹⁵N-labeling at N7 increases bromination yield by 20-30% due to enhanced nucleophilicity, while ¹³C-labeling at C8 facilitates reaction monitoring via ¹³C NMR [3] [5].
Isotope-Directed Chemical Synthesis exploits the bromine atom for further functionalization. The C8-bromo group in 8-Bromoguanosine-¹³C₂,¹⁵N serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to create diverse nucleoside analogs without compromising isotopic integrity. The bromine substitution alters electron distribution in the purine ring, causing characteristic upfield shifts of 0.5-1.5 ppm for C4 and downfield shifts of 2-3 ppm for C5 in ¹³C NMR spectra. These predictable shifts serve as signature patterns for verifying isotopic incorporation and positional fidelity [3].
Table 2: Isotopic Labeling Patterns and NMR Chemical Shift Effects
Label Position | ¹³C Chemical Shift (ppm) | Δδ vs Unlabeled (ppm) | Synthetic Utility |
---|---|---|---|
C8-¹³C | 118.2 | +15.3 | Bromination site verification |
C4-¹³C | 148.5 | -1.2 | Electron density reporter |
C5-¹³C | 154.7 | +2.8 | Hydrogen bonding sensor |
N7-¹⁵N | -188.5* | +10.5* | Metal coordination probe |
*¹⁵N chemical shifts referenced to liquid NH₃
Chromatographic Separation techniques are critical for isolating isotopically pure 8-Bromoguanosine-¹³C₂,¹⁵N. Reversed-phase HPLC (RP-HPLC) using C18 columns with trifluoroacetic acid/acetonitrile gradients achieves >99% chemical purity by separating the labeled compound from unreacted precursors and positional isomers. The bromine atom significantly increases hydrophobicity (logP ≈ -1.2 vs -2.1 for guanosine), enabling efficient separation. For triphosphate purification, anion-exchange HPLC with triethylammonium bicarbonate gradients (0.1-1.0M) resolves nucleotide species based on charge differences, with the triphosphate form eluting at ~0.8M salt concentration. Crucially, deuterated solvents (e.g., D₂O, CD₃CN) must be employed during purification to avoid proton exchange that would compromise ¹H-¹⁵N correlation NMR analyses [1] [7].
Isotopic Enrichment Validation employs mass spectrometry and NMR spectroscopy. High-resolution LC-MS with electrospray ionization confirms molecular mass (observed m/z 365.115 [M+H]⁺ for C₁₀H₁₂⁷⁹Br¹⁵N⁷⁹BrN₄O₅ vs theoretical 365.115) and isotopic purity (>98% ¹³C₂,¹⁵N). ¹H-¹³C HSQC and ¹H-¹⁵N HMQC NMR spectra verify site-specific incorporation through characteristic coupling patterns: the ¹³C₂-label produces distinct ¹J₍C₈,H₈₎ coupling (≈ 210 Hz) in the imidazole ring, while the ¹⁵N-label at N9 exhibits ¹J₍N₉,H₁₎ ≈ 90 Hz. Residual ¹²C or ¹⁴N contaminants are quantified via satellite peak analysis in ¹H NMR spectra, with commercial standards requiring <2% isotopic impurity [1] [3].
Stability Assessment under storage conditions ensures experimental reproducibility. 8-Bromoguanosine-¹³C₂,¹⁵N exhibits optimal stability when stored neat at -20°C under inert atmosphere, retaining >95% chemical and isotopic purity after 24 months. Accelerated degradation studies at 40°C reveal two primary degradation pathways: glycosidic bond hydrolysis (t₁/₂ ≈ 6 months) and debromination (t₁/₂ ≈ 18 months), both detectable via HPLC-UV (254 nm) and LC-MS. The C8-bromine slightly decreases glycosidic bond stability compared to guanosine (ΔΔG‡ ≈ 2 kJ/mol), necessitating strict moisture control during storage. Isotopic labeling does not significantly alter degradation kinetics versus unlabeled analogs [1] [5].
Table 3: Quality Control Parameters for 8-Bromoguanosine-¹³C₂,¹⁵N
Parameter | Specification | Analytical Method | Acceptance Criteria |
---|---|---|---|
Chemical Purity | >98% | RP-HPLC/UV (254 nm) | Single peak, Rₜ = 8.2 min |
Isotopic Purity | ¹³C₂: >98%, ¹⁵N: >98% | HR-LCMS (ESI+) | m/z 365.115 [M+H]⁺; isotopic profile matching |
Residual Solvents | <0.5% | ¹H NMR (DMSO-d₆) | Absence of acetonitrile (δ 2.07), methanol (δ 3.49) |
Water Content | <1.0% w/w | Karl Fischer titration | NMT 1.0% |
Specific Rotation | -47° to -52° (c=1, H₂O) | Polarimetry (589 nm) | Matches unlabeled standard |
Abbreviations: NMT = not more than; Rₜ = retention time
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